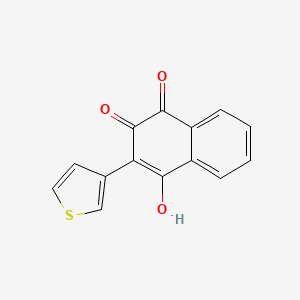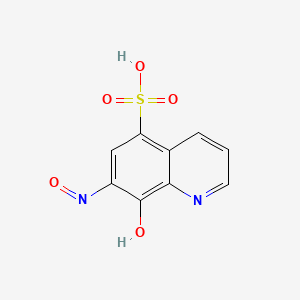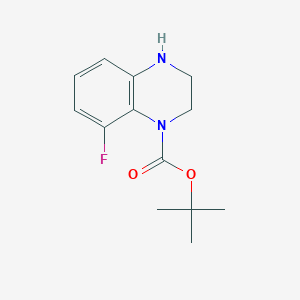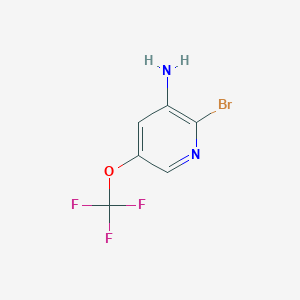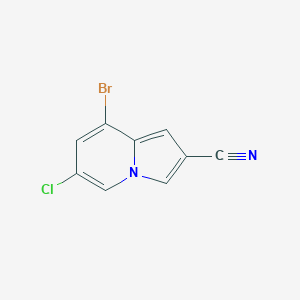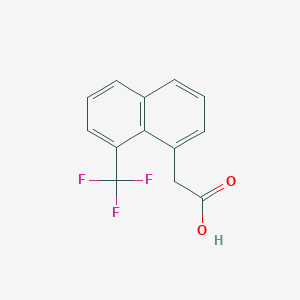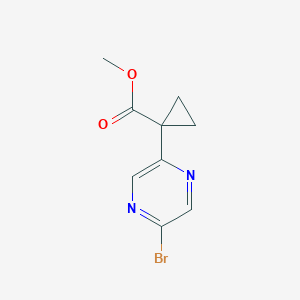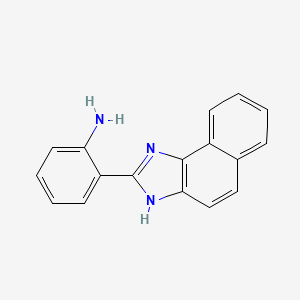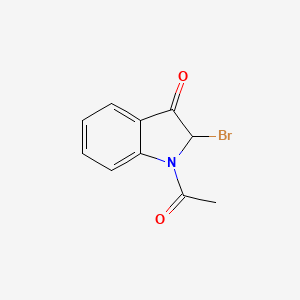
3H-Indol-3-one, 1-acetyl-2-bromo-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-bromoindolin-3-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a bromine atom at the second position, and a ketone group at the third position of the indole ring. The unique structure of 1-acetyl-2-bromoindolin-3-one makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
1-Acetyl-2-bromoindolin-3-one can be synthesized through several methods. One common synthetic route involves the bromination of 1-acetylindolin-3-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of 2-bromoaniline derivatives with acetylacetone under acidic conditions. This method provides a straightforward approach to obtaining 1-acetyl-2-bromoindolin-3-one with good yields.
Analyse Chemischer Reaktionen
1-Acetyl-2-bromoindolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require a base like potassium carbonate or sodium hydride and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: The ketone group at the third position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups at the second position.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-bromoindolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives
Biology: Indole derivatives, including 1-acetyl-2-bromoindolin-3-one, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study these compounds to develop new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug development. It is used in the synthesis of pharmaceutical compounds that target specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-acetyl-2-bromoindolin-3-one depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the acetyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects.
For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-2-bromoindolin-3-one can be compared with other indole derivatives such as:
1-Acetylindolin-3-one: Lacks the bromine atom at the second position, making it less reactive in substitution reactions.
2-Bromoindole: Lacks the acetyl and ketone groups, making it less versatile in chemical modifications.
3-Acetylindole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
The presence of both the bromine atom and the acetyl group in 1-acetyl-2-bromoindolin-3-one makes it unique and more versatile for various chemical transformations and biological applications.
Eigenschaften
CAS-Nummer |
132993-66-9 |
|---|---|
Molekularformel |
C10H8BrNO2 |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
1-acetyl-2-bromo-2H-indol-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(12)11/h2-5,10H,1H3 |
InChI-Schlüssel |
HUTBNQPJWDFZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)


